molecular formula C3H4ClN3 B1360302 3-Chloro-1-methyl-1H-1,2,4-triazole CAS No. 56616-92-3

3-Chloro-1-methyl-1H-1,2,4-triazole

Cat. No.: B1360302
CAS No.: 56616-92-3
M. Wt: 117.54 g/mol
InChI Key: SPABSISQYPJJLD-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the class of triazoles. It features a five-membered ring with three nitrogen atoms and two carbon atoms, with a chlorine atom at the 3rd position and a methyl group at the 1st position. This compound is known for its stability and resistance to certain reactions due to the aromatic character imparted by the nitrogen atoms .

Biochemical Analysis

Biochemical Properties

3-Chloro-1-methyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in enzyme inhibition and antimicrobial activity. This compound interacts with specific enzymes involved in various biological processes. For instance, it has been shown to inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions. The triazole ring structure of this compound allows it to bind to enzyme active sites, leading to enzyme inhibition . Additionally, this compound exhibits antimicrobial properties, making it effective against a range of bacterial and fungal strains.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The triazole ring structure allows this compound to bind to enzyme active sites, leading to enzyme inhibition . This binding interaction can result in the inhibition of enzyme activity, thereby affecting various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial activity and enzyme inhibition. At high doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed in animal studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can inhibit the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby influencing overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the nucleus, cytoplasm, or other organelles, depending on the presence of specific targeting signals . The subcellular localization of this compound can affect its activity and function, as it interacts with different biomolecules in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole typically involves the reaction of 3-amino-1,2,4-triazole with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production methods often employ continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-1-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3rd position enhances its reactivity and potential for forming diverse derivatives compared to other triazole compounds .

Properties

IUPAC Name

3-chloro-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c1-7-2-5-3(4)6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPABSISQYPJJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205187
Record name 1H-1,2,4-Triazole, 3-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-92-3
Record name 3-Chloro-1-methyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56616-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-chloro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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